(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol
Overview
Description
“(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol” is a chemical compound with the CAS Number: 1311315-09-9 . It has a molecular weight of 288.16 . The IUPAC name for this compound is (3-bromo-5-fluoro-4-pyridinyl) (cyclohexyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrFNO/c13-9-6-15-7-10 (14)11 (9)12 (16)8-4-2-1-3-5-8/h6-8,12,16H,1-5H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Molecular Structures
Research in the area of molecular structures and synthesis often explores the preparation of coordination dimers and complexes, which are crucial for understanding the reactivity and properties of various compounds. For instance, the synthesis and molecular structure analysis of halogeno-pyridinolate complexes with diruthenium cores highlight the importance of such compounds in coordination chemistry. These complexes demonstrate the potential of halogenated pyridine derivatives in forming stable, structurally interesting compounds with metals (Schäffler, Müller, & Maas, 2006).
Catalysis and Reaction Mechanisms
The role of halogenated compounds in catalysis and reaction mechanisms is another area of significant interest. For example, the study on phase-transfer-mediated electrochemical reactions illustrates how bromide ions, potentially related to brominated pyridine derivatives, can facilitate electrochemical reactions across phases, enhancing the oxidative formation of disulfide bonds (Takahashi, Okada, Kitano, & Chiba, 2014). This research showcases the potential applications of such compounds in developing new synthetic methodologies.
Fluorescence and Photophysical Properties
The synthesis of fluorinated compounds, including benzophenones and xanthones, by treating halogenated derivatives with various nucleophiles, underscores the utility of these compounds in creating fluorophores with enhanced photostability and spectroscopic properties (Woydziak, Fu, & Peterson, 2012). This is particularly relevant for the development of advanced materials and sensors.
Organic Synthesis
In organic synthesis, halogenated pyridines serve as key intermediates for constructing complex molecular architectures. For instance, the development of methods for the bromination of certain cyclopentenones illustrates the versatility of halogenated intermediates in facilitating regio- and chemoselective transformations, important for synthesizing a variety of useful substances (Shirinian et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(3-bromo-5-fluoropyridin-4-yl)-cyclohexylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-9-6-15-7-10(14)11(9)12(16)8-4-2-1-3-5-8/h6-8,12,16H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFNLOGQSXGZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=C(C=NC=C2F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.